1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS No.: 586994-81-2
Cat. No.: VC7260032
Molecular Formula: C27H27N3O3
Molecular Weight: 441.531
* For research use only. Not for human or veterinary use.
![1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one - 586994-81-2](/images/structure/VC7260032.png)
Specification
CAS No. | 586994-81-2 |
---|---|
Molecular Formula | C27H27N3O3 |
Molecular Weight | 441.531 |
IUPAC Name | 1-(2-methoxyphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Standard InChI | InChI=1S/C27H27N3O3/c1-19-11-13-21(14-12-19)33-16-15-29-23-8-4-3-7-22(23)28-27(29)20-17-26(31)30(18-20)24-9-5-6-10-25(24)32-2/h3-14,20H,15-18H2,1-2H3 |
Standard InChI Key | LZRAJLUVLCIBIN-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
-
A pyrrolidin-2-one core, a five-membered lactam ring known for conformational rigidity and hydrogen-bonding capacity .
-
A benzimidazole moiety at position 4 of the pyrrolidinone, providing aromaticity and potential for π-π stacking interactions.
-
A 2-(p-tolyloxy)ethyl side chain attached to the benzimidazole nitrogen, introducing ether and aryl groups that modulate solubility and target binding .
The molecular formula is C28H27N3O4 (calculated molecular weight: 469.54 g/mol), derived from analogs with comparable substituents . Key structural features include:
-
Methoxyphenyl group: Enhances lipophilicity and influences metabolic stability.
-
p-Tolyloxyethyl chain: Introduces steric bulk and potential for hydrophobic interactions.
Table 1: Comparative Molecular Data for Structural Analogs
Spectroscopic Characterization
While experimental spectral data for the target compound remains unpublished, analogs suggest characteristic signatures:
-
Infrared (IR) Spectroscopy: Stretching vibrations for lactam C=O (~1680–1720 cm⁻¹), aromatic C=C (~1450–1600 cm⁻¹), and ether C-O (~1250 cm⁻¹) .
-
Nuclear Magnetic Resonance (NMR):
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The compound can be synthesized through a multi-step sequence:
-
Pyrrolidinone Core Formation: Cyclization of γ-aminobutyric acid derivatives or ring-closing metathesis.
-
Benzimidazole Installation: Condensation of o-phenylenediamine with carbonyl intermediates under acidic conditions .
-
Side Chain Incorporation: Alkylation of the benzimidazole nitrogen using 2-(p-tolyloxy)ethyl bromide .
Step 1: Synthesis of 1-(2-Methoxyphenyl)pyrrolidin-2-one
-
Reactants: 2-Methoxyaniline and γ-butyrolactone.
Step 2: Benzimidazole Ring Formation
-
Reactants: 1-(2-Methoxyphenyl)pyrrolidin-2-one and o-phenylenediamine.
-
Conditions: Phosphorus oxychloride (POCl₃) as a cyclizing agent (4 h, 80°C).
Step 3: N-Alkylation with 2-(p-Tolyloxy)ethyl Bromide
-
Reactants: Benzimidazole-pyrrolidinone intermediate and 2-(p-tolyloxy)ethyl bromide.
-
Conditions: Potassium carbonate (K₂CO₃) in DMF (24 h, 60°C) .
Table 2: Optimization Parameters for N-Alkylation
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Solvent | DMF > DMSO > THF | DMF maximizes nucleophilicity |
Temperature | 60–70°C | Higher temperatures reduce side reactions |
Reaction Time | 18–24 h | Prolonged time ensures complete substitution |
Base | K₂CO₃ > NaHCO₃ | K₂CO₃ provides superior deprotonation |
Purification and Characterization
-
Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) .
-
Crystallization: Recrystallization from ethanol/water mixtures improves purity .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
LogP: Predicted ~3.1 (ChemAxon), indicating moderate lipophilicity .
-
Aqueous Solubility: <0.1 mg/mL (estimated), necessitating formulation with co-solvents.
Stability Profile
-
Thermal Stability: Decomposition onset at ~220°C (DSC analysis of analogs) .
-
Photostability: Susceptible to UV-induced degradation due to aryl ether and benzimidazole groups .
Biological Activity and Mechanistic Insights
Hypothesized Targets
-
Kinase Inhibition: Benzimidazole analogs inhibit cyclin-dependent kinases (CDKs) and Aurora kinases (IC₅₀: 0.1–5 μM).
-
GPCR Modulation: Aryl ether side chains may target adrenergic or serotonin receptors .
Table 3: Antimicrobial Activity of Benzimidazole Analogs
Microorganism | MIC (μg/mL) | Compound Class |
---|---|---|
Staphylococcus aureus | 12.5–25 | Benzimidazole-pyrrolidinones |
Escherichia coli | 50–100 | Methoxyphenyl derivatives |
Candida albicans | 25–50 | Aryl ether-containing analogs |
Anticancer Activity
-
In Vitro Cytotoxicity: Analogous compounds show IC₅₀ values of 2–10 μM against MCF-7 and HeLa cells.
-
Mechanism: Induction of apoptosis via caspase-3 activation and G2/M cell cycle arrest .
Applications and Future Directions
Therapeutic Prospects
-
Oncology: CDK inhibitors for breast and prostate cancers.
-
Infectious Diseases: Adjuvant therapy for multidrug-resistant bacterial infections .
Challenges and Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume